2-Oxo-4-phenylbutyricacidmethylester
Description
2-Oxo-4-phenylbutyric acid methyl ester is an organic compound derived from its parent acid, 2-oxo-4-phenylbutyric acid (C₁₀H₁₀O₃, molecular weight 178.19) . The methyl ester form replaces the hydroxyl group of the carboxylic acid with a methoxy group, resulting in a molecular formula of C₁₁H₁₂O₃ (estimated molecular weight ~192.21).
This compound is characterized by:
- A ketone group at the 2-position.
- A phenyl group at the 4-position.
- An ester functional group (methyl ester).
It is primarily used as a pharmaceutical intermediate, particularly in the synthesis of β-hydroxyesters via bioreduction processes .
Properties
IUPAC Name |
3-methyl-2-oxo-4-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUQMYYRYOPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Design and Substrate Scope
A robust preparation route involves the Lewis acid-catalyzed Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-ketoesters. For example, AgAsF₆/Sm(OTf)₃ systems promote the addition of indole derivatives to methyl 2-oxo-4-phenylbut-3-enoate, yielding 4-(indol-3-yl)-2-oxo-4-phenylbutyric acid methyl ester derivatives.
Catalytic System Optimization
-
Catalyst Pairing : Combining Sm(OTf)₃ with chiral bisoxazoline ligands (e.g., 1d ) in CH₂Cl₂ at −20°C achieves 96% yield and 98% ee for the (R)-enantiomer.
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Silver-Based Catalysis : AgAsF₆ with ligand 1a in THF at −20°C for 68 hours inverts enantioselectivity, producing the (S)-enantiomer in 82% yield and 85% ee.
Substrate Compatibility
Electron-donating (e.g., 5-methylindole) and electron-withdrawing (e.g., 2-chlorophenyl) substituents are tolerated, with reaction times varying from 15 to 68 hours depending on steric and electronic effects.
Table 1: Friedel-Crafts Alkylation Results with Varied Substrates
| Entry | Indole Derivative | Catalyst System | Time (h) | Yield (%) | ee (%) | Enantiomer |
|---|---|---|---|---|---|---|
| 1 | Indole (2a) | Sm(OTf)₃/1d | 15 | 96 | 98 | R |
| 2 | 5-Methylindole (2b) | AgAsF₆/1a | 68 | 82 | 85 | S |
| 3 | 2-Chlorophenylindole | Sm(OTf)₃/1d | 22 | 99 | 95 | R |
Catalytic Asymmetric Synthesis
Chiral Lewis Acid Complexes
Bisoxazoline ligands coordinate to Sm(III) or Ag(I), creating chiral environments that dictate face-selective nucleophilic attack. The 1d -Sm(OTf)₃ complex induces a Δ-conformation, favoring (R)-adducts, while 1a -AgAsF₆ adopts a Λ-conformation for (S)-products.
Solvent and Temperature Effects
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Solvent Polarity : CH₂Cl₂ enhances enantioselectivity (98% ee) compared to THF (85% ee) due to improved ligand-metal coordination.
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Low-Temperature Control : Reactions at −20°C suppress racemization and side reactions, critical for maintaining stereochemical integrity.
Purification and Characterization
Chromatographic Isolation
Flash chromatography on silica gel (petroleum ether/ethyl acetate, 3:1–4:1) effectively separates crude products, with yields >90%.
Recrystallization for Enantiomeric Enrichment
Single recrystallization of the (R)-enantiomer from hexane/ethyl acetate elevates ee from 84% to 98%, demonstrating the method’s utility for pharmaceutical-grade material.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 8.07 (s, indole NH), 5.45–5.41 (m, methine), 3.79 (s, OCH₃).
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¹³C NMR (100 MHz, CDCl₃): δ 201.2 (C=O keto), 170.5 (C=O ester), 52.3 (OCH₃).
Alternative Synthetic Routes
Enzymatic Resolution
Hydrolases (e.g., lipases) could theoretically resolve racemic mixtures, though this remains unexplored for 2-oxo-4-phenylbutyric acid methyl ester.
Industrial Scalability Considerations
Catalyst Loading and Cost
Sm(OTf)₃ and AgAsF₆ are cost-prohibitive for large-scale applications. Future work may explore Fe(III) or Al(III) alternatives to reduce expenses.
Solvent Recovery
CH₂Cl₂ and THF are recoverable via distillation, but greener solvents (e.g., cyclopentyl methyl ether) should be evaluated for sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-4-phenylbutyric acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: 2-Oxo-4-phenylbutyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Oxo-4-phenylbutyric acid methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mechanism of Action
The mechanism of action of 2-Oxo-4-phenylbutyric acid methyl ester involves its conversion to active metabolites that interact with specific molecular targets. In the case of its role as a precursor for ACE inhibitors, the compound is converted to active drugs that inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II and lowering blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance.
Comparison with Similar Compounds
Positional Isomers: 3-Oxo-4-phenylbutyric Acid Methyl Ester
The positional isomer, 3-oxo-4-phenylbutyric acid methyl ester (CAS 37779-49-0, molecular weight 192.21), differs in the placement of the ketone group (3-position vs. 2-position). Key distinctions include:
- Reactivity : The 2-oxo group in the target compound may enhance electrophilicity at the α-carbon, influencing its utility in nucleophilic reactions.
- Synthetic Applications : While both isomers serve as intermediates, the 3-oxo variant is less commonly referenced in pharmaceutical synthesis compared to the 2-oxo derivative .
Ethyl Ester Analog: Ethyl 2-Oxo-4-phenylbutyrate
The ethyl ester analog (CAS 64920-29-2) shares the same core structure but has a longer alkyl chain (ethyl vs. methyl). Differences include:
Fatty Acid Methyl Esters (FAMEs)
Fatty acid methyl esters like palmitic (C₁₇H₃₄O₂), stearic (C₁₉H₃₈O₂), and oleic acid methyl esters are structurally distinct due to their long aliphatic chains. Key contrasts:
Terpene-Derived Methyl Esters
These differ in:
- Biosynthetic Origin : Plant resins vs. synthetic preparation.
- Functionality : Multiple rings and stereocenters in terpene esters vs. the simpler aryl-ketone structure of the target compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Oxo-4-phenylbutyric acid methyl ester, and how do reaction conditions influence yield?
- Methodology :
- Acid-catalyzed esterification : React 2-Oxo-4-phenylbutyric acid with methanol in the presence of sulfuric acid under reflux. Purify via distillation or recrystallization .
- Oxalyl chloride method : Use methyl oxalyl chloride with a base (e.g., triethylamine) to avoid racemization in acid-sensitive substrates .
- Key variables : Monitor temperature (reflux vs. ambient), catalyst concentration, and solvent polarity. Yield optimization requires GC/MS or HPLC to track reaction progress .
Q. How can researchers purify 2-Oxo-4-phenylbutyric acid methyl ester, and what analytical techniques validate purity?
- Purification :
- Distillation : Effective for volatile esters; fractional distillation separates by boiling point differences .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals .
- Validation :
- HPLC : Quantify impurities using C18 columns with UV detection (λ = 254 nm) .
- NMR : Confirm structural integrity via H and C spectra, focusing on ester carbonyl (~170 ppm) and keto-group (~200 ppm) signals .
Q. What are the critical physical-chemical properties of this compound for experimental design?
- Key parameters :
- Solubility : Highly soluble in dichloromethane, ethyl acetate; limited in water. Adjust solvent systems for reactions involving aqueous phases .
- Stability : Hydrolyzes under strong acidic/basic conditions; store at 4°C in anhydrous environments .
- pKa : The α-keto group (pKa ~2.5) influences reactivity in nucleophilic substitutions .
Advanced Research Questions
Q. How can enantioselective synthesis of 2-Oxo-4-phenylbutyric acid methyl ester be achieved, and what catalysts are most effective?
- Strategies :
- Biocatalysis : Use microbial reductases (e.g., Saccharomyces cerevisiae) for asymmetric reduction of the keto group; optimize NADH cofactor recycling .
- Chiral organocatalysts : Employ proline-derived catalysts in aldol reactions to control stereochemistry at the α-carbon .
Q. What computational methods predict the biological activity of derivatives of this compound?
- Approach :
- Molecular docking : Use AutoDock Vina to model interactions with targets like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC values in enzyme inhibition assays .
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Troubleshooting :
- Dynamic effects : Check for hindered rotation around the ester or keto group using variable-temperature NMR .
- Impurity analysis : Compare GC/MS fragmentation patterns with reference standards to identify byproducts .
- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms .
Q. What strategies improve the stability of this compound in biological assays?
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
